Butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
BUTYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo-pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis process. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
BUTYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
BUTYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of BUTYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as ATF4 and NF-kB proteins. The compound inhibits endoplasmic reticulum stress and apoptosis pathways, leading to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazolo-pyrimidine core and exhibits various biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
BUTYL 7-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic benefits. Its ability to inhibit specific molecular pathways makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H21BrN4O3 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H21BrN4O3/c1-4-5-8-26-17(24)15-11(2)22-18-20-10-21-23(18)16(15)13-9-12(19)6-7-14(13)25-3/h6-7,9-10,16H,4-5,8H2,1-3H3,(H,20,21,22) |
InChI Key |
CTZSPGHJGGGJDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=CC(=C3)Br)OC)C |
Origin of Product |
United States |
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